molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Cat. No.: B035378
CAS No.: 103802-83-1
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

Coumarin’s diverse applications and unique chemical properties make it a valuable compound in various fields of science and industry.

Properties

IUPAC Name

chromen-2-one
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InChI

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
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InChI Key

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2
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Molecular Formula

C9H6O2
Record name COUMARIN
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DSSTOX Substance ID

DTXSID7020348
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Molecular Weight

146.14 g/mol
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Physical Description

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C
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Flash Point

304 °F (NTP, 1992), 150 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor
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Density

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³
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Vapor Pressure

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13
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Mechanism of Action

Coumarin and some of its metabolites have been shown to inhibit glucose-6-phosphatase in liver and in liver microsomal preparation. It interferes with excision repair processes on ultra-violet-damaged DNA and with host cell reactivation of ultra-violet-irradiated phage T1 in E coli WP2., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Color/Form

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals

CAS No.

91-64-5
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Melting Point

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C
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Synthesis routes and methods I

Procedure details

A solution of 4-chlorophenylacetic acid (11.05 g, 64.8 mmol) in DMF (100 mL) was treated with CDI (13.13 g, 81 mmol) in several portions over about 15 minutes and the mixture was stirred until gas evolution had ceased. 4-Fluoro-2-hydroxyacetophenone (5.0 g, 32.4 mmol) was added followed by potassium carbonate (15.7 g, 113.6 mmol) and 4-DMAP (about 1 g). The reaction mixture was warmed at about 80° C. for about 10 h then cooled to room temperature. Water (200 mL) was added and the aqueous layer was extracted with ethyl acetate. The combined organic layer was concentrated and the crude product was purified by flash chromatography (ethyl acetate/hexanes) to give a yield of about 3.5 g (38%) of a benzopyranone intermediate.
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
Quantity
13.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
38%

Synthesis routes and methods II

Procedure details

Dimethyl acetonedicarboxylate (13.9 g), 13.6 grams of the product from the previous step, 3.0 grams of anhydrous zinc chloride and 35 mL of methanol were refluxed for 23.5 hours. After cooling, the solution was poured over 60 g of ice, 20 mL of water and 3 mL of concentrated hydrochloric acid. The purple oil which separated was extracted into methylene chloride. The methylene chloride solution was washed once with cold water, dried over sodium sulfate, filtered and evaporated (yield 13.6 g of semi-solid). After 2 days at room temperature the solid was filtered from the liquid, washed twice with -20° C. methanol, and dried. Yield 1.34 g, MP 150°-154° C. This material was then recrystallized from methanol to give yellow-orange plates, MP 158.5°-160° C. The 1H NMR spectrum for this compound was consistent with that expected formethyl 7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate. Elemental analysis for nitrogen: for C15H17NO5, %N expected: 4.81; found: 4.93.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Identification of functional placental bikunin was achieved by measuring its ability to inhibit bovine trypsin and human plasma kallikrein. Trypsin inhibitory activity was performed in assay buffer (50 mM Hepes, pH 7.5, 0.1 M NaCl, 2.0 mM CaCl2, 0.1% Triton x-100) at room temperature in a 96-well microtiter plate (Perkin Elmer) using Gly-Pro-Lys-Aminomethylcoumarin as a substrate. The amount of coumarin produced by trypsin was determined by measuring the fluorescence (ex=370 nm, em=432 nm) on a Perkin-Elmer LS-50B fluorimeter equipped with a plate reader. Trypsin (23 μg in 100 μl buffer) was mixed with 20 μl of the sample to be tested and incubated for 10 minutes at 25° C. The reaction was started by the addition of 50 μl of the substrate GPK-AMC (33 μM final) in assay buffer. The fluorescence intensity was measured and the % inhibition for each fraction was determined by: % inhibition=100×[1−Fo/F1] where Fo is the fluorescence of the unknown and F1 is the fluorescence of the trypsin only control. Kallikrein inhibitory activity of the fractions was similarly measured using 7.0 nM kallikrein in assay buffer (50 mM Tris, pH 8.0, 50 mM NaCl, 0.1% triton x-100) and 66.0 μM Pro-Phe-Arg-AMC as a substrate. Determination of the In Vitro Specificity of Placental Bikunin
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Gly-Pro-Lys Aminomethylcoumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The same procedures as Example 1 were carried out except that 150 parts of ethyl p-aminobenzoate were replaced by 150 parts of ethyl m-aminobenzoate. The 2H-1-benzopyran-2-on compound thus obtained was 228 parts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Antibody which binds specifically to atherosclerotic plaque (1 m mole) is dialyzed st 4° C. against a buffer solution of 0.01M PBS, pH 6.8 overnight. To this solution is added 50 nmole of 3-carboxy-7-hydroxycoumarin. The solution is added 50 mnole of 3-carboxy-7-hydroxycoumarin. The solution is cooled in an ice bath and added with 50 nmole of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. After addition the mixture was stirred at 4° C. for one hour and chromatographed on a 2.5 c 50 cm column of SEPHAEX® G-50. The absorbance of the conjugate is monitored at 345 nm to yield a solution of coumarin labeled antibody.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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